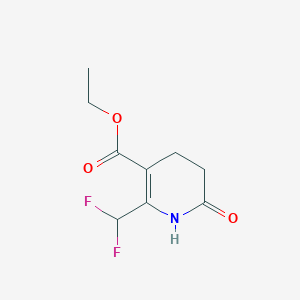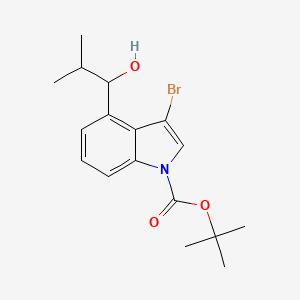
tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxy-methylpropyl side chain, making it a unique and interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination: The indole core undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Side Chain Introduction: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an appropriate alcohol or alkoxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated indole.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxy-methylpropyl side chain.
Tert-Butyl 4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate: Lacks the bromine atom.
3-Bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylic acid: Lacks the tert-butyl ester group.
Uniqueness
Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is unique due to the presence of all three functional groups: the tert-butyl ester, the bromine atom, and the hydroxy-methylpropyl side chain. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C17H22BrNO3 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-10(2)15(20)11-7-6-8-13-14(11)12(18)9-19(13)16(21)22-17(3,4)5/h6-10,15,20H,1-5H3 |
InChI-Schlüssel |
RZZGJSRQKZLDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


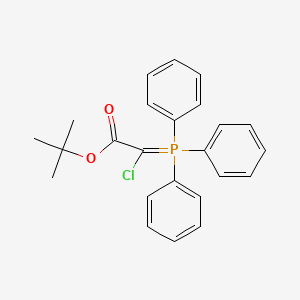
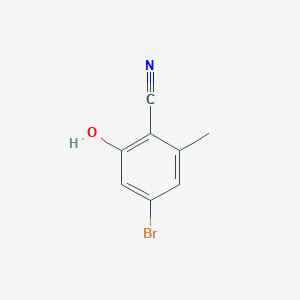
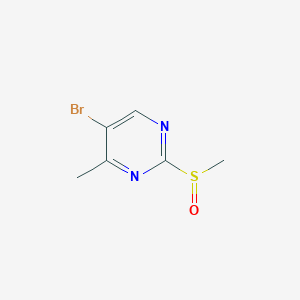
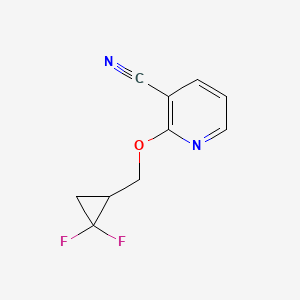
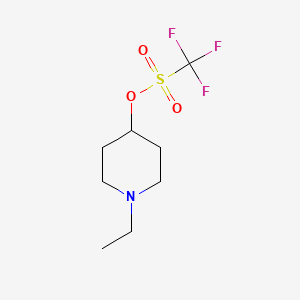
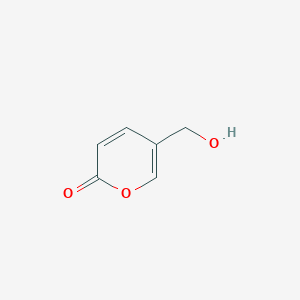
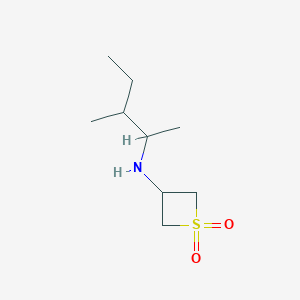
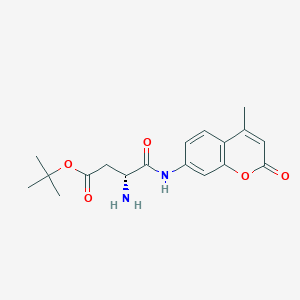
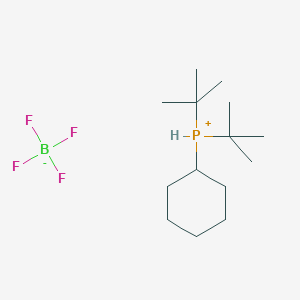
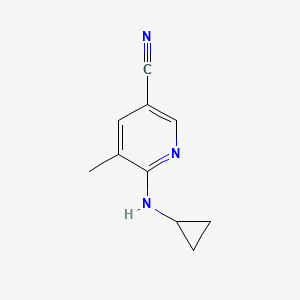

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
